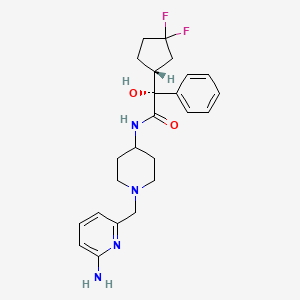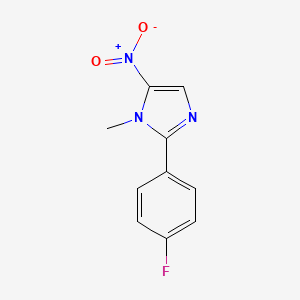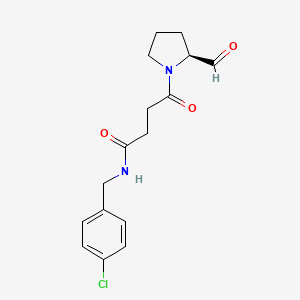
ONO 1603
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of ONO-1603 involves the reaction of 4-chlorobenzylamine with succinic anhydride to form N-(4-chlorobenzyl)succinamic acid. This intermediate is then reacted with pyrrolidine-2-carbaldehyde to yield ONO-1603 . The industrial production methods for ONO-1603 are not extensively documented, but the synthesis typically involves standard organic synthesis techniques such as condensation reactions and purification steps like recrystallization .
Chemical Reactions Analysis
ONO-1603 undergoes various chemical reactions, including:
Oxidation: ONO-1603 can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form reduced derivatives.
Substitution: ONO-1603 can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
ONO-1603 has been extensively studied for its neuroprotective effects. It has shown potential in delaying age-induced apoptosis and suppressing the overexpression of glyceraldehyde-3-phosphate dehydrogenase in cultured central nervous system neurons . This makes it a promising candidate for the treatment of neurodegenerative diseases like Alzheimer’s disease . Additionally, ONO-1603 has been found to promote neuronal survival, enhance neurite outgrowth, and increase m3-muscarinic acetylcholine receptor mRNA levels . These properties make it valuable in neuroscience research and potential therapeutic applications .
Mechanism of Action
ONO-1603 exerts its effects by inhibiting prolyl endopeptidase, an enzyme involved in the degradation of neuropeptides . By inhibiting this enzyme, ONO-1603 helps maintain higher levels of neuropeptides, which are crucial for neuronal function and survival . The compound also suppresses the overexpression of glyceraldehyde-3-phosphate dehydrogenase, a protein associated with neuronal apoptosis . This dual mechanism of action contributes to its neuroprotective effects .
Comparison with Similar Compounds
ONO-1603 is compared to other prolyl endopeptidase inhibitors like tetrahydroaminoacridine (THA). ONO-1603 is about 300 times more potent than THA and has a wider protective range . Unlike THA, which can be neurotoxic at higher concentrations, ONO-1603 is nontoxic even at high concentrations . Other similar compounds include Z-Val-prolinal and SUAM-14748, which also inhibit prolyl endopeptidase but differ in their potency and specific applications .
Properties
Molecular Formula |
C16H19ClN2O3 |
|---|---|
Molecular Weight |
322.78 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-[(2S)-2-formylpyrrolidin-1-yl]-4-oxobutanamide |
InChI |
InChI=1S/C16H19ClN2O3/c17-13-5-3-12(4-6-13)10-18-15(21)7-8-16(22)19-9-1-2-14(19)11-20/h3-6,11,14H,1-2,7-10H2,(H,18,21)/t14-/m0/s1 |
InChI Key |
KGDFDVHLEYUZLN-AWEZNQCLSA-N |
SMILES |
C1CC(N(C1)C(=O)CCC(=O)NCC2=CC=C(C=C2)Cl)C=O |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CCC(=O)NCC2=CC=C(C=C2)Cl)C=O |
Canonical SMILES |
C1CC(N(C1)C(=O)CCC(=O)NCC2=CC=C(C=C2)Cl)C=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ONO1603; ONO 1603; ONO-1603 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


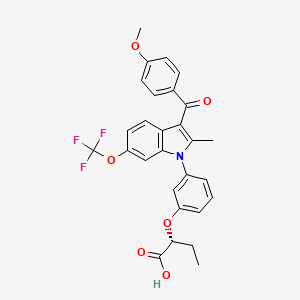
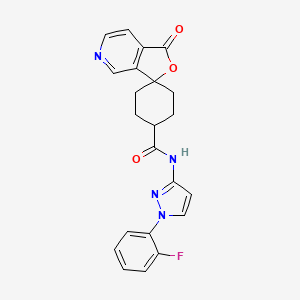
![(2R,3R,4R,5R)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol](/img/structure/B1677227.png)
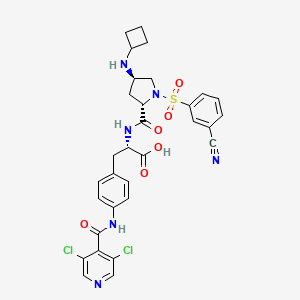
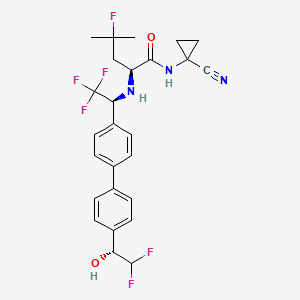
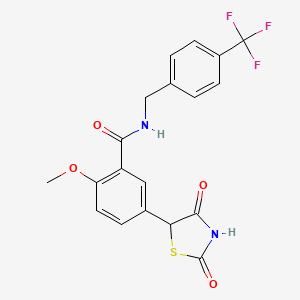
![(1S,3aS,3bS,5aR,9aS,9bS,11aS)-8-fluoro-N-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide](/img/structure/B1677233.png)
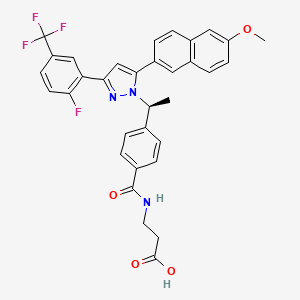
![4-(isobutylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride](/img/structure/B1677239.png)
![3-(6-ethylsulfonylpyridin-3-yl)oxy-5-[(2S)-1-hydroxypropan-2-yl]oxy-N-(1-methylpyrazol-3-yl)benzamide;methanesulfonic acid](/img/structure/B1677240.png)
![sodium;(1R,2R)-2-[4-[3-[3-(cyclopropylcarbamoyl)-4-oxo-1,8-naphthyridin-1-yl]phenyl]-2-fluorophenyl]cyclopropane-1-carboxylate](/img/structure/B1677242.png)
